molecular formula C25H23N3O3S2 B2539049 N-(4-(N-(4-ethylthiazol-2-yl)sulfamoyl)phenyl)-2,2-diphenylacetamide CAS No. 391220-53-4

N-(4-(N-(4-ethylthiazol-2-yl)sulfamoyl)phenyl)-2,2-diphenylacetamide

Cat. No. B2539049
CAS RN: 391220-53-4
M. Wt: 477.6
InChI Key: AJYJEKXSGDSJFC-UHFFFAOYSA-N
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Description

“N-(4-(N-(4-ethylthiazol-2-yl)sulfamoyl)phenyl)-2,2-diphenylacetamide” is a complex organic compound. It contains a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are known for their diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives were synthesized and their molecular structures were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) . The synthesis typically involves the reaction of appropriate precursors under controlled conditions .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques such as NMR, IR, and elemental analysis . Thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied . These studies often involve the reaction of the compound with various reagents to form new compounds, which are then analyzed for their properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed . Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine .

Scientific Research Applications

Antibacterial Activity

Thiazoles, including the compound , have been found to exhibit antibacterial activity . The specific mechanisms through which they exert this effect can vary, but it often involves blocking the biosynthesis of certain bacterial lipids .

Antifungal Activity

In addition to their antibacterial properties, thiazoles also demonstrate antifungal activity . This makes them potentially useful in the treatment of various fungal infections.

Anti-inflammatory Activity

Some thiazole derivatives have been found to exhibit anti-inflammatory activity . For example, the compound “4,4,6-trimethyl-1-(4-phenyl-thiazol-2-yl)-3,4-dihydro-1H-pyrimidine-2-thione” showed good anti-inflammatory activity .

Antitumor Activity

Thiazoles have been studied for their potential antitumor effects . This includes the ability to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death.

Antidiabetic Activity

Thiazoles have been associated with antidiabetic activity . They may help regulate blood sugar levels, making them potentially useful in the management of diabetes.

Antiviral Activity

Some thiazoles have demonstrated antiviral properties . This could make them valuable in the development of new antiviral drugs.

Antioxidant Activity

Thiazoles can also exhibit antioxidant activity . Antioxidants help protect the body’s cells from damage by free radicals, potentially reducing the risk of various diseases.

Antitubercular Activity

Thiazoles have shown potential in the treatment of tuberculosis . They may inhibit the growth of Mycobacterium tuberculosis, the bacterium that causes this disease.

Future Directions

The future directions in the study of similar compounds involve the design and synthesis of new derivatives with improved properties . These studies aim to develop compounds with enhanced biological activities and lesser side effects .

properties

IUPAC Name

N-[4-[(4-ethyl-1,3-thiazol-2-yl)sulfamoyl]phenyl]-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O3S2/c1-2-20-17-32-25(27-20)28-33(30,31)22-15-13-21(14-16-22)26-24(29)23(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-17,23H,2H2,1H3,(H,26,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJYJEKXSGDSJFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CSC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(N-(4-ethylthiazol-2-yl)sulfamoyl)phenyl)-2,2-diphenylacetamide

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